4-(Cyclopropylmethoxy)pyrimidine

Description

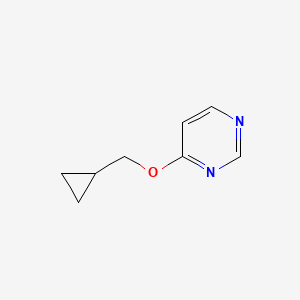

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-7(1)5-11-8-3-4-9-6-10-8/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWCCCQBRKLVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744836 | |

| Record name | 4-(Cyclopropylmethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245644-83-0 | |

| Record name | 4-(Cyclopropylmethoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245644-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopropylmethoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclopropylmethoxy Pyrimidine and Its Analogues

Strategies for O-Alkylation in Pyrimidine (B1678525) Ring Systems

O-alkylation is a direct method for introducing the cyclopropylmethoxy group onto a pyrimidine scaffold, typically starting from a hydroxypyrimidine or its tautomeric pyrimidinone form. The chemoselectivity of this reaction is crucial, as N-alkylation can be a competing pathway.

Direct alkylation of pyrimidin-2(1H)-ones with alkyl halides can result in a mixture of N- and O-alkylated products. acs.org The ratio of these products is highly dependent on the specific substrate and reaction conditions. acs.org To achieve selective O-alkylation, a convergent strategy can be more effective than a linear approach. For instance, one study demonstrated that direct chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines yielded the desired O-alkylated products in high yields (70–98%) within 30 minutes. nih.gov This convergent pathway proved significantly more efficient than a linear strategy involving an initial O-alkylation followed by a [3+3] cyclocondensation, which resulted in low yields of 8-10% over 48 hours. acs.orgnih.gov The nature of the leaving group on the alkylating agent can also influence yield, with iodomethyl moieties providing better results compared to chloromethyl or bromomethyl groups. nih.gov

| Starting Material | Alkylating Agent | Strategy | Yield | Reference |

| 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(iodomethyl)pyrimidine | Convergent | 70-98% | nih.gov |

| Pyrimidin-2(1H)-one 1a | Brominated enaminones | Linear | 92% (initial step) | acs.org |

| O-alkylated pyrimidine 3 | 2-methyl-2-thiopseudourea sulfate | Linear (cyclocondensation) | 8-10% | acs.org |

Pyrimidine Core Functionalization Approaches Employing Cyclopropylmethoxy-Containing Reagents

This approach involves the reaction of a pyrimidine ring, pre-functionalized with a suitable leaving group, with a cyclopropylmethoxy-containing nucleophile. The pyrimidine ring is highly susceptible to nucleophilic addition reactions. wur.nl Halogenated pyrimidines, such as those with chloro or bromo substituents at the 2-, 4-, or 6-positions, are common starting materials for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

The reactivity of these positions makes them ideal for introducing the cyclopropylmethoxy group via reaction with cyclopropylmethoxide. The electron-deficient nature of the pyrimidine ring facilitates these substitutions. researchgate.net For instance, 2,4-dichloropyrimidines can be selectively substituted at the C-4 position. researchgate.net While direct examples employing cyclopropylmethoxide are not detailed in the provided sources, the general principle of using alkoxides as nucleophiles in SNAr reactions with halopyrimidines is a well-established and viable synthetic route.

Multi-component Reaction Strategies in Pyrimidine Synthesis

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like pyrimidines in a single step from several starting materials. nih.govacs.orgfigshare.combohrium.com These reactions are attractive because they allow for the rapid generation of diverse molecular libraries. nih.govacs.orgfigshare.combohrium.com

A notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. nih.govacs.orgfigshare.combohrium.com This method proceeds through a sequence of condensation and dehydrogenation steps to form the pyrimidine ring, liberating hydrogen and water in the process. nih.govacs.orgfigshare.com This strategy offers high regioselectivity and can produce unsymmetrically substituted pyrimidines in yields of up to 93%. nih.govacs.org While not explicitly demonstrated for 4-(cyclopropylmethoxy)pyrimidine, this MCR could potentially utilize cyclopropylmethanol as one of the alcohol components to construct the desired product. Another example is a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate to create 4,5-disubstituted pyrimidines. organic-chemistry.org

Catalytic Systems and Green Chemistry Approaches in Pyrimidine Derivatization

Modern synthetic methods increasingly focus on sustainability and green chemistry principles. In pyrimidine synthesis, this includes the use of efficient catalysts and environmentally benign solvents and conditions.

Iridium and manganese pincer complexes have been shown to be highly efficient catalysts for the multi-component synthesis of pyrimidines from alcohols and amidines. nih.govbohrium.commdpi.com These catalytic systems operate through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, which avoids the need for pre-functionalized substrates and reduces waste. mdpi.com Other green approaches include the use of recyclable, non-toxic catalysts like β-cyclodextrin for pyrimidine synthesis in aqueous media. mdpi.com Microwave-assisted synthesis is another green technique that can reduce reaction times and increase yields, as demonstrated in the synthesis of pyrimidine derivatives using silica-supported sulfuric acid or ionic liquids as catalysts. researchgate.netresearchgate.net

| Catalyst System | Reaction Type | Key Features | Reference |

| PN5P-Ir-pincer complexes | Multi-component synthesis | High regioselectivity, yields up to 93% | nih.govacs.org |

| Mn complex with PN5P–pincer ligand | Multi-component synthesis | Sustainable, uses alcohols | mdpi.com |

| β-cyclodextrin | Multi-component synthesis | Aqueous medium, recyclable catalyst | mdpi.com |

| Silica Supported Sulfuric Acid (SSA) | Heterogeneous catalysis | Efficient, green catalyst | scialert.net |

| Ionic Liquid [HMIM][TFSI] | Microwave-assisted synthesis | High yields (91-94%), reduced reaction times | researchgate.net |

Optimization of Synthetic Routes for Yield and Purity of this compound Derivatives

Optimizing synthetic routes is critical for the large-scale and cost-effective production of target compounds. This involves systematically varying reaction parameters such as catalyst concentration, reaction time, temperature, and molar ratios of reactants.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclopropylmethoxy Pyrimidine Systems

Vibrational Spectroscopy (FT-IR and FT-Raman) in Molecular Structure Elucidation

Experimental Vibrational Assignments and Band Analysis

The vibrational spectrum of a 4-alkoxypyrimidine, such as the analogous 4-methoxypyrimidine, can be interpreted by assigning observed absorption bands (in FT-IR) and scattered peaks (in FT-Raman) to specific molecular motions. These assignments are typically based on the comparison with known frequencies for similar functional groups and theoretical calculations.

For a molecule like 4-(cyclopropylmethoxy)pyrimidine, the vibrational spectrum would be a composite of the modes from the pyrimidine (B1678525) ring, the cyclopropyl (B3062369) group, and the linking ether moiety.

Key Vibrational Modes for this compound Analogues:

Pyrimidine Ring Vibrations: The pyrimidine ring exhibits a set of characteristic vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The C=N and C=C ring stretching vibrations are expected in the 1600-1450 cm⁻¹ range and are often strong in both IR and Raman spectra. columbia.edu Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and are sensitive to substitution patterns.

Cyclopropyl Group Vibrations: The cyclopropyl group has distinctive vibrational signatures. The C-H stretching vibrations of the CH₂ groups and the CH group of the cyclopropane (B1198618) ring are anticipated in the 3100-2990 cm⁻¹ region. The cyclopropyl ring deformation modes, often referred to as "ring breathing," are typically found in the 1250-1200 cm⁻¹ region.

Ether Linkage Vibrations: The C-O-C linkage of the ether group gives rise to characteristic stretching vibrations. The asymmetric C-O-C stretching is usually a strong band in the FT-IR spectrum, appearing around 1250-1200 cm⁻¹. The symmetric stretch is often weaker in the IR but may be more prominent in the Raman spectrum, typically found in the 1050-1000 cm⁻¹ range.

An illustrative breakdown of expected vibrational frequencies for a related compound, 4-methoxy-4-methyl-2-pentanone (B89442), is provided in the table below to demonstrate the assignment process.

| Wavenumber (cm⁻¹) | Assignment |

| 2975 | Asymmetric CH₃ stretching |

| 2875 | Symmetric CH₃ stretching |

| 1715 | C=O stretching |

| 1465 | Asymmetric CH₃ bending |

| 1365 | Symmetric CH₃ bending |

| 1190 | Asymmetric C-O-C stretching |

| 1080 | Symmetric C-O-C stretching |

This table is illustrative and based on data for 4-methoxy-4-methyl-2-pentanone to demonstrate typical vibrational assignments. researchgate.net

Comparative Analysis of Theoretical and Experimental Vibrational Spectra

To achieve a more precise and reliable assignment of vibrational modes, experimental spectra are often compared with theoretically calculated spectra. Density Functional Theory (DFT) has become a standard computational method for this purpose. nih.govnih.gov By creating a computational model of the molecule, in this case, this compound, its equilibrium geometry and vibrational frequencies can be calculated.

The process typically involves:

Geometry Optimization: The most stable three-dimensional structure of the molecule is determined using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov

Frequency Calculation: The harmonic vibrational frequencies are then calculated for the optimized geometry.

Scaling: The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor to improve the agreement with the experimental data.

Assignment: The scaled theoretical frequencies, along with their calculated intensities and potential energy distribution (PED), are used to make detailed assignments of the experimental FT-IR and FT-Raman bands. nih.gov

For instance, a theoretical study on 4-amino pyrazolo (3,4-d) pyrimidine utilized DFT calculations to assign the fundamental modes observed in its FT-IR and Raman spectra. youtube.com A similar approach for this compound would provide a deep understanding of its vibrational characteristics. The calculated HOMO and LUMO energy gap from such studies also offers insights into the molecule's electronic properties and reactivity. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyrimidine ring and the cyclopropylmethoxy group.

Expected ¹H NMR Signals for this compound:

Pyrimidine Protons: The protons on the pyrimidine ring will appear in the aromatic region, typically between δ 7.0 and 9.5 ppm. Their exact chemical shifts and splitting patterns (multiplicity) will depend on their position relative to the nitrogen atoms and the alkoxy substituent. For unsubstituted pyrimidine, the proton at position 2 is the most downfield, followed by the protons at positions 4 and 6, and finally the proton at position 5. The introduction of the cyclopropylmethoxy group at position 4 would significantly alter these shifts.

Cyclopropylmethoxy Protons:

OCH₂ Protons: The two protons of the methylene (B1212753) group attached to the oxygen will be deshielded by the electronegative oxygen atom and are expected to appear as a doublet in the δ 3.8-4.5 ppm range. The splitting into a doublet would be due to coupling with the single proton on the cyclopropyl ring.

Cyclopropyl Protons: The protons of the cyclopropyl ring itself have characteristic upfield chemical shifts due to the ring's anisotropy. The single proton on the carbon attached to the OCH₂ group would likely appear as a multiplet around δ 1.2-1.6 ppm. The four protons on the other two carbons of the cyclopropyl ring would appear as complex multiplets further upfield, typically in the δ 0.4-0.9 ppm range.

The table below shows illustrative ¹H NMR data for related fragments.

| Compound/Fragment | Proton(s) | Chemical Shift (δ ppm) | Multiplicity |

| Pyrimidine | H-2 | ~9.26 | s (singlet) |

| H-4, H-6 | ~8.78 | d (doublet) | |

| H-5 | ~7.36 | t (triplet) | |

| Cyclopropyl bromide | CHBr | ~2.8 | m (multiplet) |

| CH₂ | ~0.9-1.1 | m (multiplet) | |

| 4-Methoxypyridine (B45360) | OCH₃ | ~3.9 | s (singlet) |

This table provides representative data from pyrimidine, cyclopropyl bromide, and 4-methoxypyridine to illustrate expected chemical shifts. chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within a molecule. While less sensitive than ¹H NMR, it is highly valuable for determining the carbon skeleton.

Expected ¹³C NMR Signals for this compound:

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have chemical shifts in the aromatic region (δ 110-170 ppm). The carbon atom bonded to the electronegative oxygen (C-4) will be significantly downfield. The chemical shifts of the other pyrimidine carbons will also be influenced by the substituent.

Cyclopropylmethoxy Carbons:

OCH₂ Carbon: The carbon of the methylene group attached to the oxygen is expected in the δ 65-75 ppm range.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear at very upfield chemical shifts. The carbon attached to the OCH₂ group would be around δ 10-20 ppm, while the other two carbons would be at even higher fields, typically δ 3-10 ppm.

The following table presents illustrative ¹³C NMR data for related compounds.

| Compound | Carbon(s) | Chemical Shift (δ ppm) |

| Pyrimidine | C-2 | ~158.4 |

| C-4, C-6 | ~156.9 | |

| C-5 | ~121.7 | |

| 4-Methoxypyridine | C-4 (ipso) | ~164.5 |

| C-2, C-6 | ~150.5 | |

| C-3, C-5 | ~109.5 | |

| OCH₃ | ~55.0 |

This table provides representative data from pyrimidine and 4-methoxypyridine to illustrate expected chemical shifts.

Advanced Two-Dimensional NMR Techniques for Complex Pyrimidine Derivatives

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by spreading the spectral information across two frequency axes.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton connectivity within spin systems, such as the cyclopropylmethoxy group and the pyrimidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.edu Each cross-peak in an HSQC spectrum indicates a direct C-H bond, providing a definitive link between the proton and carbon skeletons of the molecule. columbia.edu This is invaluable for assigning the ¹³C signals based on the more readily assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). sdsu.edu This technique is crucial for piecing together different fragments of a molecule and for identifying quaternary carbons (carbons with no attached protons) by their long-range couplings to nearby protons. sdsu.edu For this compound, HMBC would be instrumental in confirming the connection between the OCH₂ protons and the C-4 of the pyrimidine ring, as well as the connectivity within the cyclopropylmethoxy moiety itself.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

The electronic absorption spectrum of this compound is expected to be characterized by transitions originating from the pyrimidine ring, modulated by the electronic effects of the cyclopropylmethoxy substituent. The pyrimidine nucleus, a π-deficient aromatic heterocycle, exhibits characteristic electronic transitions in the ultraviolet region. ijcrt.org These transitions are primarily of two types: π → π* and n → π*. researchgate.net

The π → π* transitions, which are generally of high intensity (large molar absorptivity, ε), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are of lower intensity and involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. researchgate.net

The introduction of a cyclopropylmethoxy group at the 4-position of the pyrimidine ring is anticipated to influence these transitions. The ether oxygen atom possesses lone pairs of electrons that can be donated into the pyrimidine ring through resonance, a +M (mesomeric) effect. This electron-donating character increases the electron density of the aromatic system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. ijcrt.org Conversely, electron-withdrawing groups typically cause a hypsochromic (blue) shift. ijcrt.org

The polarity of the solvent is also a critical factor influencing the electronic spectra of pyrimidine derivatives. ijcrt.orgorientjchem.org In polar solvents, the n → π* transitions often undergo a hypsochromic shift because the polar solvent molecules can stabilize the non-bonding electrons on the nitrogen atoms, thus increasing the energy required for the n → π* transition. researchgate.net Conversely, π → π* transitions may show a bathochromic shift in polar solvents due to the stabilization of the more polar excited state. researchgate.net

For comparison, a selection of UV-Vis absorption data for related pyrimidine derivatives is presented in the table below. It is expected that this compound would exhibit absorption maxima in a similar range, likely with a primary absorption band above 250 nm, characteristic of a substituted pyrimidine. For instance, a study on a potent pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, reported a λmax of 275 nm. orientjchem.org Another study on hybrid 4,6-dihydrazone pyrimidine derivatives showed strong absorption peaks near 205 nm, attributed to C=N functional groups and the conjugated system. libretexts.org

Table 1: Representative UV-Vis Spectroscopic Data for Substituted Pyrimidines

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |

|---|---|---|---|---|---|

| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one | Not Specified | 275 | Not Specified | Not Specified | orientjchem.org |

| 4-Methylpyrimidine | Not Specified | 244 | Not Specified | Not Specified | nist.gov |

| 4,6-dihydrazone pyrimidine derivatives | Tris-HCl buffer | ~205 | Not Specified | n/π→π | libretexts.org |

| 2,4-dihydroxy-6-methylpyrimidine | Ethanol | 260 | Not Specified | π → π | orientjchem.org |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

The pyrimidine ring itself is expected to be essentially planar. The cyclopropylmethoxy substituent would likely adopt a conformation that minimizes steric hindrance. The flexibility of the ether linkage allows for rotation around the C(4)-O and O-CH₂ bonds. Computational studies on similar structures, like cyclopropyl methyl ketone, suggest that specific conformations are more stable. uwlax.edu For the cyclopropylmethoxy group, the orientation relative to the pyrimidine ring will be a key conformational feature.

In the crystalline state, the packing of this compound molecules will be dictated by a variety of intermolecular forces. Given the presence of nitrogen atoms in the pyrimidine ring and the oxygen atom of the ether group, hydrogen bonding is expected to play a significant role. Weak C—H···N and C—H···O hydrogen bonds are commonly observed in the crystal structures of related pyrimidine ethers and other derivatives. researchgate.net These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net

The table below presents crystallographic data for some related pyrimidine derivatives, illustrating the types of unit cell parameters and space groups that might be expected for this compound. For example, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide was found to crystallize in the monoclinic P21/n space group with intermolecular N-H···N and N-H···O hydrogen bonds stabilizing the packing. rsc.org Similarly, the structure of 2,4-bis(4-methoxyphenoxy)pyrimidine is stabilized by weak C–H…O interactions and π–π stacking. chinesechemsoc.org

Table 2: Representative Crystallographic Data for Substituted Pyrimidine Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide | Monoclinic | P21/n | N-H···N, N-H···O hydrogen bonds | rsc.org |

| 2,4-bis(4-methoxyphenoxy)pyrimidine | Not Specified | Not Specified | C–H…O interactions, π–π stacking | chinesechemsoc.org |

| 5,6-disubstituted pyrimidine derivative (compound 4 in source) | Not Specified | Not Specified | N-H···O, C-H···O hydrogen bonds | researchgate.net |

| 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Not Specified | Not Specified | C-H···O, C-H···N hydrogen bonds, C-H···π interactions | researchgate.net |

Computational and Quantum Chemical Investigations of 4 Cyclopropylmethoxy Pyrimidine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of many-body systems. jchemrev.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. researchgate.net For pyrimidine (B1678525) derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have proven effective in optimizing molecular geometries and predicting a range of molecular properties. nih.govrsc.orgresearchgate.netnih.gov

The first step in a computational study is typically geometry optimization, which seeks the lowest energy arrangement of atoms in a molecule. For 4-(Cyclopropylmethoxy)pyrimidine, this involves finding the most stable conformation, considering the rotational freedom of the cyclopropylmethoxy group relative to the pyrimidine ring. Quantum chemical calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

Conformational analysis reveals the different spatial arrangements (conformers) of the molecule and their relative stabilities. For flexible molecules like this compound, multiple conformers may exist with small energy differences between them. nih.gov DFT calculations can map this conformational landscape, identifying the global minimum energy structure and the energy barriers between different conformers. nih.gov This information is crucial for understanding the molecule's physical properties and how it might interact with other molecules.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-N (ring) | ~1.34 |

| C-C (ring) | ~1.39 |

| C-O | ~1.36 |

| O-C (methoxy) | ~1.43 |

| N-C-N (angle) | ~127° |

| C-N-C (angle) | ~115° |

Note: This table presents typical values for a substituted pyrimidine system and serves as an illustrative example. Actual values for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. wikipedia.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. This energy gap is also instrumental in understanding electronic transitions, as the HOMO-LUMO transition often corresponds to the lowest energy absorption in a UV-visible spectrum. nih.gov For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals often shows that the pyrimidine ring and its substituents play a key role in the electronic transitions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for a Pyrimidine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are representative examples. The specific energies for this compound would be determined through TD-DFT calculations.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core electrons, lone pairs, and bonds. wisc.eduq-chem.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. researchgate.netresearchgate.net Different colors on the MEP map indicate regions of varying potential: red and yellow show electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential) prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEP surface would likely reveal negative potential concentrated around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them primary sites for protonation and hydrogen bonding. nih.gov The oxygen atom of the methoxy (B1213986) group would also exhibit negative potential. Conversely, the hydrogen atoms of the cyclopropyl (B3062369) and pyrimidine rings would show positive potential. researchgate.net This analysis helps in understanding intermolecular interactions and predicting how the molecule will engage with biological targets or other reactants. nih.gov

Theoretical Spectroscopic Calculations (Vibrational and NMR) and Validation Against Experimental Data

Computational methods can accurately predict spectroscopic data, which serves as a powerful means to validate the calculated molecular structure. DFT calculations can compute vibrational frequencies (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

Calculated harmonic vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov The calculated spectra can aid in the assignment of complex experimental vibrational bands to specific molecular motions.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com By comparing the theoretically predicted chemical shifts with those obtained from experimental NMR spectra, the accuracy of the computed molecular geometry can be confirmed. mdpi.com Strong correlation between calculated and experimental data provides confidence in the theoretical model.

Table 3: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Pyrimidine Derivative

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C2 (ring) | 158.9 | 160.5 |

| C4 (ring) | 163.2 | 165.1 |

| C5 (ring) | 108.7 | 110.2 |

| C6 (ring) | 156.4 | 158.3 |

| C (methoxy) | 54.5 | 56.0 |

Note: Data is illustrative. A specific study on this compound would be needed for precise values.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant charge separation and extended π-conjugation can exhibit non-linear optical (NLO) properties, making them valuable for applications in optoelectronics and photonics. nih.govrsc.org The NLO response of a molecule is characterized by its polarizability (α) and first-order hyperpolarizability (β). researchgate.net

Computational chemistry, specifically DFT calculations, can predict these NLO properties. nih.gov Pyrimidine derivatives are of interest for NLO applications due to the electron-deficient nature of the pyrimidine ring, which can be combined with electron-donating substituents to create a "push-pull" system that enhances the NLO response. nih.govresearchgate.net For this compound, the interaction between the electron-donating cyclopropylmethoxy group and the electron-withdrawing pyrimidine ring could lead to notable NLO properties. Calculations of the dipole moment, polarizability, and hyperpolarizability can quantify this potential. researchgate.net A high value for the first-order hyperpolarizability (β₀) suggests a significant NLO response, indicating the material's potential for applications like frequency doubling in lasers. nih.gov

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-4-methoxy-6-methylpyrimidine |

| Carbon |

| Nitrogen |

| Oxygen |

Structure Activity Relationship Sar Studies of Pyrimidine Derivatives Incorporating Cyclopropylmethoxy Moieties

Medicinal Chemistry Applications of Pyrimidine (B1678525) Scaffolds as Bioactive Agents

The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, is a privileged structure in drug discovery. nih.govresearchgate.netjuniperpublishers.comwjarr.com This is evidenced by its presence in a vast array of therapeutic agents with applications spanning multiple disease areas. The inherent chemical properties of the pyrimidine ring, including its ability to participate in hydrogen bonding and other molecular interactions, make it an ideal framework for designing targeted therapies. nih.gov

Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including:

Anticancer Agents: Many pyrimidine-based compounds have been developed as potent anticancer drugs. They often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases.

Antimicrobial Agents: The pyrimidine scaffold is found in various antibacterial and antifungal agents. These compounds can interfere with essential microbial pathways, leading to the inhibition of growth or cell death. researchgate.net

Antiviral Agents: Several antiviral drugs, including some used in the treatment of HIV, incorporate the pyrimidine structure. juniperpublishers.com

Anti-inflammatory Agents: Pyrimidine derivatives have been investigated for their potential to modulate inflammatory pathways, showing promise in the development of new anti-inflammatory drugs. rsc.orgresearchgate.net

Central Nervous System (CNS) Agents: The versatility of the pyrimidine core has also been exploited in the development of drugs targeting the CNS, including sedatives and anxiolytics.

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. nih.gov These substituents can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

Cyclopropylmethoxy Substituent as a Key Pharmacophore or Activity Modulator

The cyclopropylmethoxy group is a valuable substituent in medicinal chemistry known to impart favorable properties to drug candidates. The cyclopropyl (B3062369) ring, a three-membered carbocycle, possesses unique conformational rigidity and electronic character. When attached to a methoxy (B1213986) linker, it can influence a molecule's biological activity in several ways:

Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to increased metabolic stability and a longer half-life of the drug.

Lipophilicity and Solubility: The introduction of a cyclopropylmethoxy group can fine-tune the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. It can enhance membrane permeability and improve oral bioavailability.

Binding Interactions: The rigid nature of the cyclopropyl ring can help to lock the molecule into a specific conformation that is optimal for binding to its biological target. The methoxy linker provides some flexibility, allowing for optimal positioning within a binding pocket.

Pharmacophore Element: In some cases, the cyclopropylmethoxy moiety itself can act as a key pharmacophore, directly interacting with the target protein and contributing to the compound's biological activity.

While specific data on 4-(cyclopropylmethoxy)pyrimidine is scarce, the known benefits of incorporating a cyclopropylmethoxy group suggest that it could significantly modulate the biological profile of a pyrimidine scaffold.

Impact of Systematic Structural Modifications on Biological Activity Profiles

The biological activity of a pyrimidine derivative can be systematically optimized by making structural modifications to different parts of the molecule. This process, known as structure-activity relationship (SAR) studies, is a cornerstone of drug discovery.

Positional and Stereochemical Effects of the Cyclopropylmethoxy Group

Furthermore, if the cyclopropylmethoxy group were to be modified to include a chiral center, the stereochemistry would likely play a crucial role in determining biological activity. Enantiomers often exhibit different pharmacological and toxicological profiles, as they can interact differently with chiral biological macromolecules like proteins and enzymes.

Influence of Substituents on the Pyrimidine Core and Peripheral Aromatic Rings

The biological activity of a pyrimidine derivative is not solely determined by a single substituent but by the interplay of all functional groups present in the molecule. In the case of a hypothetical bioactive this compound derivative, the introduction of other substituents on the pyrimidine core or on any peripheral aromatic rings would be a key strategy for optimizing its activity.

For example, the addition of small, electron-withdrawing or electron-donating groups to the pyrimidine ring could fine-tune its electronic properties and reactivity. Similarly, substituents on a peripheral phenyl ring, for instance, could explore additional binding pockets in the target protein, leading to enhanced potency and selectivity.

The following table provides hypothetical examples of how systematic modifications to a pyrimidine scaffold could influence its biological activity, based on general principles of medicinal chemistry.

| Compound | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | R4 (Position 6) | Hypothetical Biological Activity |

| A | -H | -O-CH₂-cyclopropyl | -H | -H | Baseline activity |

| B | -NH₂ | -O-CH₂-cyclopropyl | -H | -H | Potential for enhanced hydrogen bonding and increased activity |

| C | -H | -O-CH₂-cyclopropyl | -Br | -H | Increased lipophilicity, potential for altered target interaction |

| D | -H | -O-CH₂-cyclopropyl | -H | -Phenyl | Introduction of a peripheral group to explore further binding sites |

| E | -NH₂ | -O-CH₂-cyclopropyl | -H | -4-Fluorophenyl | Combination of modifications for potential optimization of potency and selectivity |

High-Throughput Screening (HTS) in the Identification of Bioactive Pyrimidine Derivatives

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test thousands to millions of compounds for their ability to modulate a specific biological target. This approach is well-suited for the discovery of novel bioactive pyrimidine derivatives.

Large chemical libraries containing a diverse range of pyrimidine scaffolds can be screened in automated assays to identify "hits" – compounds that exhibit a desired biological effect. These hits can then be subjected to further optimization through medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties. While there are no specific public reports on HTS campaigns for this compound, it is plausible that such a compound could be identified as a hit in a screen targeting a relevant biological pathway.

In Silico Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Simulations

In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are indispensable tools in modern drug discovery that can accelerate the process of lead identification and optimization.

Molecular Docking Simulations: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. A docking study of this compound within the active site of a target protein could provide valuable insights into its binding mode and key interactions. This information can be used to rationalize the observed SAR and to design new derivatives with improved binding affinity. For example, docking could reveal whether the cyclopropyl group is occupying a hydrophobic pocket or if the methoxy oxygen is forming a crucial hydrogen bond.

The following table illustrates the potential application of in silico tools in the study of pyrimidine derivatives.

| In Silico Tool | Application | Potential Insights for this compound |

| QSAR | Predict biological activity based on chemical structure. | Elucidate the quantitative contribution of the cyclopropylmethoxy group to the overall activity and guide the design of more potent analogs. |

| Molecular Docking | Predict the binding mode of a ligand within a receptor active site. | Visualize the interactions of the cyclopropylmethoxy group with the target protein, explaining its role in binding and guiding the design of derivatives with improved affinity. |

Ligand-Protein Interaction Analysis and Binding Site Characterization

The binding of a ligand to its protein target is a highly specific process governed by a variety of non-covalent interactions. For pyrimidine derivatives, including those with a cyclopropylmethoxy group, these interactions are crucial for their biological function. Molecular docking studies on various pyrimidine derivatives have revealed common interaction patterns.

The pyrimidine core itself, being a π-deficient system, frequently engages in hydrogen bonding and π-stacking interactions within the binding pocket of target proteins. nih.govscialert.net The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, a feature consistently observed in the binding of pyrimidine derivatives to various kinases. nih.gov For instance, in studies with cyclin-dependent kinase 2 (CDK2), the amino group often found on the pyrimidine ring can form hydrogen bonds with key residues like GLU 12 and THR 14. nih.gov

The substituents on the pyrimidine ring dictate the specificity and strength of these interactions. The cyclopropylmethoxy group at the 4-position is of particular interest. The cyclopropyl ring, due to its unique electronic properties and conformational constraints, can participate in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding site. The ether linkage provides a degree of rotational freedom, allowing the cyclopropyl group to orient itself optimally within a hydrophobic pocket.

In the context of cyclooxygenase (COX) enzymes, the pyrimidine ring has been observed to form π-alkyl interactions with residues such as Val349 and Ala527. nih.gov An aliphatic tail, which could be analogous to the cyclopropylmethoxy group, is often stabilized by interactions with hydrophobic residues like Ile345, Val349, and Leu531. nih.gov

SAR studies on a series of pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) led to the identification of LEI-401, a potent inhibitor bearing a cyclopropylmethyl group on the carboxamide nitrogen. researchgate.netsigmaaldrich.com Although not a direct 4-cyclopropylmethoxy pyrimidine, the study highlights the favorability of the cyclopropylmethyl moiety. The conformational restriction imposed by this group was found to be a key factor in enhancing inhibitory potency. researchgate.net

The characterization of the binding site is paramount for understanding these interactions. In many protein kinases, the binding site is composed of a hydrophobic region, a hydrogen-bonding region, and a region that accommodates solvent. The adenine-binding pocket of ATP-competitive inhibitors, for example, often features a critical hydrogen bond with the hinge region of the kinase, while other parts of the molecule are stabilized by hydrophobic and van der Waals forces. mdpi.com The cyclopropylmethoxy group is well-suited to occupy such hydrophobic pockets.

| Protein Target | Pyrimidine Derivative Moiety | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Amino-pyrimidine | GLU 12, THR 14 | Hydrogen Bond | nih.gov |

| CDK2 | Phenyl ring | ILE 10, VAL 18, LYS 129 | π-Alkyl Interaction | nih.gov |

| Cyclooxygenase-2 (COX-2) | Pyrimidine ring | Val349, Ala527 | π-Alkyl Interaction | nih.gov |

| COX-1 | Aliphatic chain | Ile345, Val349, Leu531, Leu534 | Hydrophobic Interaction | nih.gov |

| EGFR Tyrosine Kinase | Pyrimidine core | Met793, Thr790 | Hydrogen Bond | mdpi.com |

| NAPE-PLD | N-Cyclopropylmethyl group | Not specified | Conformational Restriction/Hydrophobic | researchgate.net |

Computational Prediction of Binding Affinities and Efficacy

Computational methods are indispensable tools in modern drug discovery for predicting the binding affinity and efficacy of novel compounds, thereby guiding the synthesis and optimization of lead candidates. columbia.edu These methods range from high-throughput virtual screening and molecular docking to more rigorous and computationally expensive techniques like free energy perturbation (FEP). columbia.edu

For pyrimidine derivatives, molecular docking is a widely used method to predict their binding mode and estimate their binding affinity. Docking programs calculate a scoring function, often expressed in kcal/mol, which represents the predicted free energy of binding. For a series of pyrimidine derivatives targeting CDK2, docking studies predicted binding energies ranging from -7.4 to -7.9 kcal/mol for the most active compounds. nih.gov Such studies can successfully rank compounds by their potential activity and provide a rationale for observed SAR. nih.gov

In the development of dual EGFR and VEGFR-2 inhibitors, computational studies including molecular docking, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, and pharmacokinetic profiling were performed on novel pyrimidine derivatives. nih.gov These computational analyses are crucial for evaluating the drug-like properties of the designed compounds before committing to synthesis. nih.gov

More advanced computational techniques, such as molecular dynamics (MD) simulations, can provide a more dynamic picture of the ligand-protein complex. MD simulations can be used to assess the stability of the predicted binding pose from docking and to calculate binding free energies with higher accuracy. nih.govnih.gov For instance, all-atom, explicit-solvent MD simulations have been employed to predict the conformational ensembles of cyclic peptides and correlate these with experimentally determined binding affinities. nih.govnih.gov While computationally intensive, these methods offer deeper insights into the structural basis of binding affinity.

The prediction of binding affinity is often quantified by metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibition constant (Ki). frontiersin.org Computational models can be trained on datasets of known inhibitors to predict these values for new compounds. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of pyrimidine derivatives with their biological activity.

| Compound/Derivative Series | Target Protein | Computational Method | Predicted Value (unit) | Experimental Value (unit) | Reference |

|---|---|---|---|---|---|

| Pyrimidine derivative 4c | CDK2 | Molecular Docking | -7.9 (kcal/mol) | N/A | nih.gov |

| Pyrimidine derivative 4a | CDK2 | Molecular Docking | -7.7 (kcal/mol) | N/A | nih.gov |

| Pyridopyrimidine 12 | EGFR | Molecular Docking | N/A | IC50 = 0.071 (µM) | nih.gov |

| Pyridopyrimidine 12 | VEGFR-2 | Molecular Docking | N/A | IC50 = 0.098 (µM) | nih.gov |

| LEI-401 (pyrimidine-4-carboxamide) | NAPE-PLD | SAR study | N/A | Potent nanomolar inhibitor | researchgate.netsigmaaldrich.com |

Advanced Applications and Future Research Directions for 4 Cyclopropylmethoxy Pyrimidine Derivatives

Potential Applications in Materials Science and Engineering

While the primary focus of research on 4-(cyclopropylmethoxy)pyrimidine has been medicinal, the inherent electronic properties of the pyrimidine (B1678525) core suggest significant, albeit largely untapped, potential in materials science and engineering. Pyrimidine is an electron-deficient azaaromatic compound, a characteristic that makes it a valuable building block for organic semiconductors and other functional materials. spiedigitallibrary.org

The key to this potential lies in the pyrimidine ring's strong electron-accepting nature, induced by its C=N double bonds. mdpi.comresearchgate.net This feature allows for the design of materials with tailored optoelectronic properties. alfa-chemistry.com Future research could focus on integrating the this compound moiety into larger conjugated systems for applications in:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are widely used in OLEDs as components of phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron-transporting materials. spiedigitallibrary.orgresearchgate.net The electron-deficient character of the pyrimidine ring can lead to better electron-injection and transport properties. spiedigitallibrary.org By functionalizing the this compound scaffold with various electron-donating groups, novel thermally activated delayed fluorescence (TADF) emitters could be developed, potentially leading to high-efficiency OLEDs. spiedigitallibrary.orgnih.gov

Organic Photovoltaics (OPVs): In organic solar cells, pyrimidine-containing π-systems can promote planar molecular structures and facilitate efficient intramolecular charge transfer, both of which are crucial for high-performance OPV materials. alfa-chemistry.com

Further exploration into the synthesis of polymers and metal-organic frameworks incorporating this compound could open new avenues for creating advanced materials with unique electronic, optical, and catalytic properties.

Development of Novel Therapeutic Agents Across Diverse Disease Areas

The versatility of the pyrimidine scaffold has led to its investigation in a multitude of therapeutic areas. Derivatives are being developed to target a wide range of diseases, from cancer to neurodegenerative disorders.

Anticancer Agents: Pyrimidine derivatives are a cornerstone of anticancer drug design. nbinno.com They can function as antimetabolites that inhibit DNA synthesis or as highly specific ATP-competitive inhibitors of protein kinases crucial to cancer cell proliferation, such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). nbinno.comresearchgate.net Fused heterocyclic systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have shown particular promise. spiedigitallibrary.orgnih.gov For instance, certain pyrimidine-5-carbonitrile derivatives have been designed as dual EGFR/COX-2 inhibitors, and studies have demonstrated their ability to induce apoptosis and arrest the cell cycle in cancer cells. novapublishers.commdpi.com

Antiviral Agents: A significant body of research highlights the antiviral potential of pyrimidine derivatives against a wide array of viruses, including human coronaviruses (HCoV-229E), influenza, HIV, and hepatitis B and C. mdpi.comnih.gov Research on pyrimido[4,5-d]pyrimidines has shown that compounds featuring a cyclopropylamino group can exhibit remarkable efficacy against HCoV-229E, marking this scaffold as a promising framework for developing new antiviral therapies. mdpi.com

Agents for Neurodegenerative Diseases: In the context of Alzheimer's disease (AD), pyrimidine derivatives are being explored as multi-target agents. nih.gov They have been designed as cholinesterase inhibitors, which are a current standard of care, but also as modulators of other pathological pathways. alfa-chemistry.com For example, triazolopyrimidine compounds have been shown to cross the blood-brain barrier, stabilize microtubules, and reduce the formation of both tau tangles and amyloid plaques in mouse models of AD. gsconlinepress.com Furthermore, 4,6-disubstituted pyrimidine derivatives have been identified as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a protein kinase implicated in AD pathology. researchgate.net

Anti-Inflammatory Agents: Certain pyrimidine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. researchgate.netacs.org These compounds also demonstrate antioxidant properties by reducing levels of reactive oxygen species (ROS), suggesting they could be developed into anti-inflammatory drugs with potentially reduced toxicity compared to non-selective agents. nih.govresearchgate.netacs.org

Chemoinformatics and Database Mining for Identifying New Leads and Structure-Activity Relationships

Modern drug discovery heavily relies on computational techniques to accelerate the identification of new drug candidates and to understand how chemical structure relates to biological activity.

Chemoinformatics and Database Mining: Large chemical databases like ChEMBL are invaluable resources for initiating drug discovery campaigns. By mining these databases, researchers can identify existing compounds with pyrimidine scaffolds that show activity against a target of interest, providing starting points for new design efforts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For pyrimidine derivatives, QSAR studies have been employed to create predictive models for anticancer activity by correlating molecular descriptors (e.g., charges, electronegativities) with antiproliferative effects. researchgate.net These models allow for the in-silico screening and prioritization of new designs before their synthesis.

Molecular Docking: Molecular docking simulations are routinely used to predict the binding mode of a ligand within the active site of a target protein. researchtrend.net For pyrimidine derivatives, docking studies have provided crucial insights into their interactions with enzymes like EGFR, cholinesterases, and MARK4, helping to rationalize observed activities and guide the design of more potent inhibitors. novapublishers.comresearchgate.netrsc.org For example, docking can reveal key hydrogen bonds or hydrophobic interactions that are essential for binding, informing subsequent structural modifications. novapublishers.com

These computational approaches are integral to establishing detailed Structure-Activity Relationships (SAR), which describe how modifications to a molecule's structure affect its biological potency and selectivity.

Exploration of Emerging Bioactivities and Multi-Target Directed Ligands

The structural versatility of the this compound backbone makes it an ideal scaffold for discovering novel biological activities and for developing sophisticated therapeutic strategies like multi-target directed ligands (MTDLs).

Emerging Bioactivities: Beyond the well-established anticancer and antiviral applications, research has uncovered a broader spectrum of activities for pyrimidine derivatives. These include antifungal, insecticidal, and antioxidant properties. researchgate.net The discovery of these emerging bioactivities opens up new research avenues in agriculture and human health, demonstrating the platform's wide-ranging potential.

Multi-Target Directed Ligands (MTDLs): Complex, multifactorial diseases like cancer and Alzheimer's disease often involve multiple pathological pathways, making them difficult to treat with single-target drugs. The MTDL approach aims to design a single molecule that can modulate several disease-relevant targets simultaneously. The pyrimidine scaffold is well-suited for this strategy. For example, pyrimidine derivatives have been designed as dual-acting agents for Alzheimer's disease that combine cholinesterase inhibition with antioxidant and metal-chelating properties. alfa-chemistry.com Another study reported triazolopyrimidine-quinoline hybrids that not only inhibit acetylcholinesterase but also prevent the aggregation of amyloid-beta peptides, another key hallmark of Alzheimer's disease.

Rational Design and Synthesis of Next-Generation Pyrimidine Compounds.

The future development of pyrimidine-based agents will rely on the synergy between rational design principles and innovative synthetic methodologies to create next-generation compounds with improved efficacy, selectivity, and safety profiles.

Rational Design: The process of rational drug design involves a logical, structure-based approach to creating new molecules. mdpi.com This often begins with a known "lead compound" and uses an understanding of SAR and computational modeling to make targeted modifications. novapublishers.com For pyrimidine derivatives, this has involved modifying key positions on the ring to enhance binding affinity for a specific target, improve pharmacokinetic properties, or overcome drug resistance mechanisms, such as those seen with mutant forms of EGFR in cancer. novapublishers.com The combination of two or more pharmacophore groups onto a single pyrimidine scaffold is a powerful strategy for creating novel molecules with pre-selected characteristics. spiedigitallibrary.org

Synthesis: A wide array of synthetic strategies are available for producing pyrimidine derivatives. Classical methods often involve the cyclocondensation of 1,3-dicarbonyl compounds with reagents like urea or thiourea. nbinno.com Modern approaches have expanded this toolkit to include multicomponent reactions and nucleophilic aromatic substitution (SNAr) on halogenated pyrimidine precursors, which allow for the efficient construction of complex molecular libraries. researchgate.net Future efforts will likely focus on developing more sustainable and scalable "green" synthetic protocols to reduce environmental impact and cost. nbinno.com

The integration of artificial intelligence and machine learning into the design process, combined with advances in synthetic chemistry, will accelerate the discovery and optimization of the next generation of this compound-based compounds for a wide range of scientific and therapeutic applications. acs.org

Q & A

Basic: What are the recommended safety protocols for handling 4-(cyclopropylmethoxy)pyrimidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respirators if volatile aerosols are generated during synthesis .

- Containment: Perform reactions in fume hoods or gloveboxes to minimize inhalation risks, especially during steps involving toxic intermediates (e.g., chlorinated pyrimidines) .

- Waste Management: Segregate organic waste containing cyclopropylmethoxy groups from aqueous waste. Collaborate with licensed hazardous waste disposal services to ensure compliance with environmental regulations .

Advanced: How can substituent effects at the 4-position of pyrimidine impact biological activity, and what methodologies validate these effects?

Methodological Answer:

- Substituent Design: The cyclopropylmethoxy group enhances steric and electronic properties, influencing binding affinity to biological targets. For example, its inclusion in pyrimidine derivatives has shown herbicidal activity via inhibition of plant-specific enzymes (e.g., acetolactate synthase) .

- Validation Techniques:

- Structure-Activity Relationship (SAR): Compare bioactivity of analogs (e.g., 4-(cyclopropylmethoxy)phenyl vs. 4-methoxy derivatives) using pre-emergence herbicidal assays in model plants (e.g., Arabidopsis) .

- Computational Modeling: Density Functional Theory (DFT) calculations predict electron distribution and steric bulk, correlating with experimental IC₅₀ values .

Basic: What synthetic routes are effective for introducing the cyclopropylmethoxy group to the pyrimidine ring?

Methodological Answer:

- Nucleophilic Substitution: React 4-chloropyrimidine with cyclopropylmethanol under basic conditions (e.g., NaH in THF). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Optimization: Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates. Typical yields range from 60–75% .

- Purification: Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol yields >95% purity .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- NMR Discrepancies: For compounds like 2-{[6-amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]thio}-N-hydroxyacetamide, unexpected peaks in DMSO-d₆ may arise from tautomerism or residual solvents. Use deuterated chloroform (CDCl₃) for clearer spectra and assign signals via 2D NMR (COSY, HSQC) .

- IR Validation: Confirm the presence of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) and rule out impurities by comparing experimental IR spectra with computational predictions (e.g., Gaussian 16) .

Basic: What analytical techniques are critical for characterizing 4-(cyclopopropylmethoxy)pyrimidine derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas (e.g., C₁₉H₁₇N₅O₃S) with <2 ppm error .

- Melting Point Analysis: Use differential scanning calorimetry (DSC) to verify purity (sharp melting points, e.g., 176–178°C for aminopyridine derivatives) .

- HPLC-PDA: Assess purity (>98%) using C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced: How can researchers design derivatives of this compound for improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement: Substitute the cyclopropylmethoxy group with trifluoromethoxy or methylsulfonyl groups to enhance metabolic stability. Evaluate lipophilicity (logP) via shake-flask assays .

- Prodrug Strategies: Introduce ester or amide prodrug moieties (e.g., methyl 2-thioacetate derivatives) to improve solubility. Monitor hydrolysis rates in simulated gastric fluid (pH 1.2–6.8) .

- In Vivo Testing: Use rodent models to assess oral bioavailability and tissue distribution via LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.